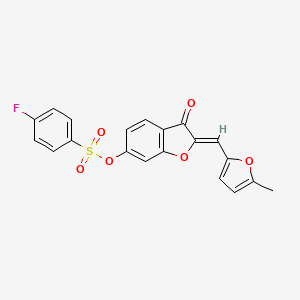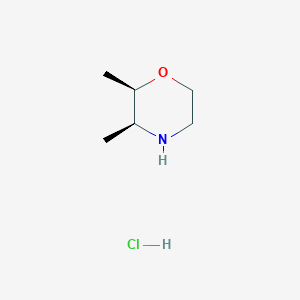![molecular formula C16H14N6O2 B3018109 N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide CAS No. 483976-57-4](/img/structure/B3018109.png)
N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide is a compound that is likely to possess a benzamide core structure, which is a common feature in various synthetic molecules with significant biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide structures have been synthesized and evaluated for their biological properties, such as histone deacetylase (HDAC) inhibition, antimicrobial, antiproliferative, and cardiac electrophysiological activities . These activities suggest that the compound may also exhibit similar biological properties due to the presence of the benzamide moiety.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the coupling of an appropriate amine with a benzoyl chloride or an acid anhydride. For instance, the synthesis of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides involves the reaction of N-(2-Amino-phenyl)-4-chloro-benzamide with an indole derivative in the presence of reagents such as lutidine and TBTU . This suggests that the synthesis of this compound could potentially be achieved through a similar synthetic route, with the appropriate tetrazole and acetylamino substituents.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and LC-MS, and in some cases, by single-crystal X-ray diffraction studies . The presence of specific functional groups like the tetrazolyl and acetylamino groups in this compound would likely influence the molecule's electronic properties and intermolecular interactions, as seen in similar compounds where interactions such as N-H...O, N-H...N, and C-H...O play a role in molecular packing .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The reactivity of this compound could be influenced by the electron-withdrawing or electron-donating nature of the acetylamino and tetrazolyl groups, respectively. These functional groups could potentially be involved in reactions with nucleophiles or electrophiles, leading to the formation of new compounds with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. The indole and imidazole analogs of benzamides have shown diverse biological properties, which can be attributed to their ability to interact with DNA and proteins . The tetrazolyl group in this compound could confer unique properties such as increased water solubility or the ability to form salts, which may affect its biological activity and pharmacokinetic profile.
科学的研究の応用
Environmental Degradation and Toxicity
The study by Qutob et al. (2022) highlights the degradation of acetaminophen, a compound structurally similar to N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide, by advanced oxidation processes (AOPs). This research is crucial in understanding how such compounds break down in the environment and the potential toxicity of their by-products. It provides insights into the biotoxicity of degradation products, which could be relevant for assessing the environmental impact of related benzamide derivatives (Qutob et al., 2022).
Pharmacological Properties and Therapeutic Efficacy
The review of benzimidazoles, imidazothiazoles, and imidazoles by Saganuwan (2020) discusses the conversion of these compounds into more potent central nervous system (CNS) acting drugs. This research could inform the development of new pharmacological agents based on this compound for treating CNS disorders, given the compound's structural similarity to benzimidazoles (Saganuwan, 2020).
Molecular Imaging Applications
Nordberg's (2008) work on amyloid imaging in Alzheimer's disease with PET radioligands underscores the potential application of this compound derivatives in developing new imaging agents. While the paper does not specifically mention this compound, its involvement in similar biochemical pathways suggests potential relevance in designing novel imaging compounds for neurological conditions (Nordberg, 2008).
Novel Chemistries and Optoelectronic Materials
Lipunova et al. (2018) discuss the synthesis and application of quinazoline derivatives for electronic devices and luminescent elements. Given the structural complexity of this compound, insights from this review could be applied to explore its use in optoelectronic materials and devices, highlighting the broader applicability of benzamide derivatives in materials science (Lipunova et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
N-(4-acetamidophenyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c1-11(23)18-13-4-6-14(7-5-13)19-16(24)12-2-8-15(9-3-12)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNYIEMINBBASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B3018027.png)

![5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3018031.png)
![1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018032.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018034.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B3018037.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018039.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3018042.png)
![Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B3018043.png)
![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B3018044.png)
![5-[(4-Ethylphenyl)sulfonyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3018045.png)
